Phenol, 4-methyl-, aluminum salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 4-methyl-, aluminum salt typically involves the reaction of aluminum chloride with 4-methylphenol. The reaction is carried out in an organic solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

AlCl3+3C7H8O→Al(C7H7O)3+3HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-methyl-, aluminum salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to the parent phenol.

Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: 4-methylphenol.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Phenol, 4-methyl-, aluminum salt has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenol, 4-methyl-, aluminum salt involves its interaction with various molecular targets. The aluminum center can coordinate with different ligands, facilitating catalytic reactions. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Phenol: The parent compound, less reactive due to the absence of the methyl group.

4-Methylphenol (p-Cresol): Similar structure but lacks the aluminum component.

Aluminum Phenolate: Similar coordination chemistry but without the methyl group.

Uniqueness

Phenol, 4-methyl-, aluminum salt is unique due to the presence of both the aluminum center and the methyl-substituted phenolic group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.

Biological Activity

Phenol, 4-methyl-, aluminum salt, also known as 4-methylphenol aluminum salt, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

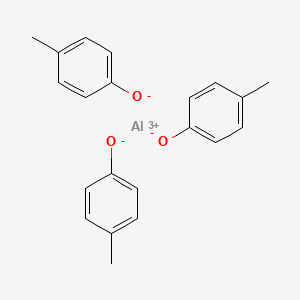

Chemical Structure and Properties

The compound consists of a phenolic group (4-methylphenol) coordinated with aluminum. This unique structure imparts distinct properties that influence its reactivity and biological activity. The aluminum center can coordinate with various ligands, enhancing the compound's catalytic capabilities and potential therapeutic applications.

Mechanisms of Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its efficacy against various bacteria and fungi, suggesting a potential role in medical applications such as wound healing or as an antiseptic agent.

2. Drug Delivery Systems

The compound has been investigated for its ability to function in drug delivery systems. Its coordination with aluminum allows it to interact with biological membranes effectively, which may enhance the delivery of therapeutic agents.

3. Antioxidant Activity

Similar phenolic compounds have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress in cells. This activity is crucial in preventing cellular damage and may have implications in cancer prevention and treatment .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of phenolic compounds, this compound was shown to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing effective concentrations that could be utilized in clinical settings.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data supports the compound's potential as an antimicrobial agent in therapeutic formulations.

Research on Drug Delivery

A recent investigation into the use of aluminum salts in drug delivery highlighted the effectiveness of this compound in enhancing the bioavailability of certain drugs. The study utilized animal models to assess pharmacokinetics and demonstrated improved absorption rates when co-administered with this compound .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Aluminum compounds are known to have various health effects depending on exposure levels:

- Neurological Effects: High levels of aluminum exposure have been linked to neurotoxicity.

- Reproductive Effects: Some studies suggest potential reproductive toxicity associated with aluminum exposure .

- Developmental Effects: Research indicates that developmental exposure to aluminum can lead to adverse outcomes .

Properties

CAS No. |

72269-62-6 |

|---|---|

Molecular Formula |

C21H21AlO3 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

aluminum;4-methylphenolate |

InChI |

InChI=1S/3C7H8O.Al/c3*1-6-2-4-7(8)5-3-6;/h3*2-5,8H,1H3;/q;;;+3/p-3 |

InChI Key |

KILCCVQLHISVRW-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Al+3] |

Related CAS |

106-44-5 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.